N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a picolinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide is a compound that has been studied for its antimycobacterial properties . The primary target of this compound is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.
Mode of Action
The interaction of this compound with its target involves binding to the enzyme-substrate complex at an allosteric site This binding likely alters the enzyme’s activity, leading to a disruption in the biosynthesis of pantothenate
Biochemical Pathways
The action of this compound affects the pantothenate biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of coenzyme A. This coenzyme is involved in several important metabolic pathways, including the citric acid cycle and fatty acid metabolism. The disruption of these pathways can lead to a decrease in energy production and other downstream effects that are detrimental to the bacterium.
Pharmacokinetics
The compound was designed and predicted using in silico admet (absorption, distribution, metabolism, excretion, and toxicity) models These models can provide insights into the compound’s potential bioavailability and other pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Pantothenate synthetase, leading to a disruption in the biosynthesis of pantothenate and coenzyme A . This disruption can have wide-ranging effects on the bacterium’s metabolism, potentially leading to cell death. The compound has shown significant activity against Mycobacterium tuberculosis, with no observed acute cellular toxicity .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Some imidazo[2,1-b]thiazole derivatives have shown antiproliferative activity against various human tumor cell lines
Molecular Mechanism
It is known that the formation of carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide typically involves multi-step organic reactionsFor instance, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid under specific conditions can yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. A modern method includes the use of a three-reactor multistage system where intermediate compounds are not isolated, thus streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the imidazo[2,1-b]thiazole ring .
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide is unique due to its specific structural features that confer distinct biological activities. Its combination of the imidazo[2,1-b]thiazole ring with the picolinamide moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(14-7-3-4-8-18-14)19-13-6-2-1-5-12(13)15-11-21-9-10-23-17(21)20-15/h1-11H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEGIFGEJRXUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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